molecular formula C9H7F3O2 B13188562 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid

Cat. No.: B13188562
M. Wt: 204.15 g/mol
InChI Key: VBMUBSANOPYDHZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid (CAS 1555549-49-9) is a fluorinated organic compound with the molecular formula C 9 H 7 F 3 O 2 and a molecular weight of 204.15 g/mol . This carboxylic acid features a difluoromethyl group adjacent to the carboxylate and a 3-fluorophenyl substituent, a structure that makes it a valuable building block in synthetic organic chemistry . Researchers can utilize this compound as a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine atoms is known to enhance metabolic stability, lipophilicity, and bioavailability. The presence of two fluorine atoms on the alpha-carbon can significantly influence the compound's acidity and the electronic properties of the aromatic system, allowing for unique reactivity in coupling reactions and serving as a key intermediate for analogs of biologically active compounds . Structurally related compounds, such as 2-oxo-3-phenylpropanoic acid, are established as metabolites and synthetic intermediates, highlighting the relevance of this scaffold in biochemical and pharmaceutical research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-3-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

VBMUBSANOPYDHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Precursors via Halogenation and Hydrolysis

Method Overview:

This approach involves the initial synthesis of a suitable precursor, such as a brominated or chlorinated aromatic ester, followed by fluorination and subsequent hydrolysis to yield the target acid.

Key Steps:

  • Preparation of Brominated or Chlorinated Precursors:
    Synthesis of 3-(bromophenyl)-2,2'-difluoropropionic acid esters through aromatic substitution reactions, often using bromobenzene derivatives and aldehydes.

  • Fluorination via Halogen Exchange:
    The brominated precursor undergoes fluorination using reagents like hydrogen fluoride or anhydrous HF, often in the presence of catalysts such as palladium or nickel, at elevated temperatures (80–120°C). This step replaces bromine with fluorine, forming the difluorinated intermediate.

  • Hydrolysis to Acid:
    The ester intermediates are hydrolyzed under basic conditions (e.g., sodium hydroxide in tetrahydrofuran/water) to produce the free acid.

Representative Data Table:

Step Reagents & Conditions Yield (%) Remarks
Bromination Bromobenzene + aldehyde Precursor synthesis
Fluorination 3-(bromophenyl)-2,2'-difluoropropionate + HF 71.2–91.2 Catalyzed fluorination at 80–120°C
Hydrolysis Ester + NaOH, THF/H₂O 70.3 Acid obtained after acidification

Multi-Step Synthesis via Knoevenagel Condensation and Reduction

Method Overview:

This approach involves the initial formation of aldehyde derivatives, followed by condensation, reduction, and fluorination steps to build the complex structure.

Key Steps:

  • Knoevenagel Condensation:
    React aldehyde (e.g., 3-fluorobenzaldehyde) with Meldrum’s acid to form α,β-unsaturated compounds.

  • Reduction and Decarboxylation:
    Sodium borohydride reduces the intermediate to the corresponding alcohol, which then undergoes decarboxylation to form the propanoic acid derivative.

  • Fluorination and Hydrolysis:
    The acid derivatives are fluorinated through halogen exchange reactions, followed by hydrolysis to obtain the free acid.

Research Data:

Step Reagents & Conditions Yield (%) Notes
Condensation Aldehyde + Meldrum’s acid 11–67 Variable yields, electron-deficient substrates less stable
Reduction NaBH₄ Converts to alcohol intermediates
Fluorination HF, catalysts 71.2% As above, yields vary based on substrate stability

Fluorination of Acyl Chlorides and Subsequent Hydrolysis

Method Overview:

This method utilizes fluorination of acyl chlorides derived from aromatic carboxylic acids, followed by hydrolysis.

Key Steps:

  • Preparation of Acyl Chloride:
    Convert aromatic acids to acyl chlorides using thionyl chloride or oxalyl chloride.

  • Fluorination of Acyl Chloride:
    React with anhydrous HF or other fluorinating agents at controlled temperatures (80–120°C) to introduce fluorines at the alpha position.

  • Hydrolysis to Acid:
    Hydrolyze the fluorinated acyl chloride with water or dilute acid to form the target acid.

Research Data:

Step Reagents & Conditions Yield (%) Remarks
Acyl chloride synthesis SOCl₂ or oxalyl chloride Standard procedure
Fluorination HF, temperature control 71.2% High-yield fluorination
Hydrolysis Water High purity acid Efficient conversion

Industrial-Scale Synthesis and Optimization

Recent patents and research emphasize the development of industrially feasible methods, reducing reaction steps, and improving yields. For example, the patent CN104557512A describes a process involving fluorination of 3-(bromophenyl)-2,2'-difluoropropionic acid derivatives, with emphasis on operational simplicity and cost-effectiveness.

Summary of Key Preparation Techniques

Method Advantages Limitations References
Direct fluorination of aromatic precursors High selectivity, established protocols Harsh conditions, safety concerns
Multi-step condensation and reduction Good for complex derivatives Variable yields, substrate stability
Acyl chloride fluorination Efficient, scalable Requires intermediate steps

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of fluorinated alcohols.

    Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid depends on its specific application. In biochemical contexts, the fluorine atoms can interact with biological targets, altering the compound’s binding affinity and activity. The presence of fluorine can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid (CAS 1340437-02-6)
  • Structure: Features a trifluoro group at C3 and an amino group at C2, with a 2-fluorophenyl substituent.
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 117391-51-2)
  • Structure: Lacks difluoro substitution but includes an amino group at C3 and a 3-fluorophenyl group.
  • Relevance : Demonstrates the importance of stereochemistry (R-configuration) in biological targeting. Similar compounds are intermediates in peptide synthesis .
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS 923825-01-8)
  • Structure : Incorporates a difluorophenyl-oxazole moiety, increasing structural complexity.
  • Applications : Serves as a pharmaceutical intermediate, highlighting the role of fluorine in improving lipophilicity and target selectivity .

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its esters (compounds 1–3 from Streptomyces coelicolor) exhibit selective antimicrobial activity against E. coli and S. aureus .

Compound Substituents Bioactivity Reference
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl, 4-OH Antimicrobial (E. coli, S. aureus)
2,2-Difluoro-3-(3-fluorophenyl)propanoic acid 2,2-F, 3-F-C6H4 Not reported -

NSAID-like Arylpropanoic Acids

Compounds such as α-(4-isobutylphenyl)propanoic acid (Ibuprofen) and α-(6-methoxy-2-naphthyl)propanoic acid (Naproxen) are commercial NSAIDs. The target compound’s difluoro substitution may reduce cyclooxygenase (COX) inhibition compared to these analogs but could offer advantages in reducing gastrointestinal toxicity .

Enzymatic and Mechanistic Analogs

(3R)-3-Amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid (CID 105438515) is a substrate analog for phenylalanine ammonia-lyase (PAL) studies. The difluoro group stabilizes transition states in enzyme-catalyzed deamination, providing insights into reaction mechanisms .

Key Structural and Functional Trends

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance metabolic stability, while chlorine’s bulkiness improves antimicrobial potency .
  • Amino Group Effects: Amino substitutions (e.g., 2-amino derivatives) introduce polarity, affecting solubility and target binding .
  • Stereochemistry: R-configuration in amino-substituted analogs (e.g., CAS 117391-51-2) is critical for biological activity, mirroring trends in chiral drug design .

Biological Activity

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of fluorine atoms enhances its biological interactions, making it a candidate for drug development and biochemical studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-difluoro-3-(3-fluorophenyl)propanoic acid is C9H8F3O2C_9H_8F_3O_2. Its structure features two fluorine atoms on the second carbon and a 3-fluorophenyl group attached to the third carbon. This configuration contributes to its lipophilicity and membrane permeability, which are critical for bioavailability.

Mechanisms of Biological Activity

The biological activity of 2,2-difluoro-3-(3-fluorophenyl)propanoic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound exhibits significant binding affinity to various enzymes, which may alter enzyme kinetics and influence metabolic pathways. The presence of fluorine enhances hydrogen bonding and electrostatic interactions with biological targets.
  • Protein-Ligand Interactions : It acts as a biochemical probe in studying protein-ligand interactions, providing insights into enzyme mechanisms.
  • Membrane Permeability : Its structural characteristics improve membrane permeability, facilitating cellular uptake and enhancing metabolic stability in biological systems.

In Vitro Studies

Several studies have explored the effects of 2,2-difluoro-3-(3-fluorophenyl)propanoic acid on different cell lines:

  • Antitumor Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potential in reducing growth rates in breast cancer cell lines through modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Antimicrobial Properties : Preliminary findings suggest that it may possess antimicrobial activity against specific bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-3-(4-fluorophenyl)propanoic acidC9H7F3O2C_9H_7F_3O_2Contains a 4-fluorophenyl group
2,2-Difluoro-3-(4-methylphenyl)propanoic acidC10H11F2O2C_{10}H_{11}F_2O_2Lacks fluorine on the phenyl ring

These comparisons highlight how variations in substitution patterns influence biological activity and pharmacological profiles.

Case Studies

  • Breast Cancer Models : In a study involving MDA-MB-231 cells (a breast cancer cell line), treatment with 2,2-difluoro-3-(3-fluorophenyl)propanoic acid resulted in decreased cell viability and altered expression of pro-survival genes. This suggests a potential role in cancer therapy by targeting specific molecular pathways .
  • Bacterial Resistance : Another investigation assessed its efficacy against multidrug-resistant bacterial strains. The compound demonstrated promising results, indicating its potential as an alternative therapeutic agent in combating resistant infections.

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